molecular formula C14H14F2N2O2 B1372948 1-tert-butyl-3-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152548-23-6

1-tert-butyl-3-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1372948
CAS No.: 1152548-23-6
M. Wt: 280.27 g/mol
InChI Key: JTNKVPOLGOGWKN-UHFFFAOYSA-N
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Description

1-tert-butyl-3-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a tert-butyl group and a difluorophenyl group

Preparation Methods

The synthesis of 1-tert-butyl-3-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through cross-coupling reactions such as Suzuki or Heck reactions, using appropriate difluorophenyl boronic acids or halides.

Industrial production methods may involve optimizing these synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

1-tert-butyl-3-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the difluorophenyl ring, allowing for further functionalization.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium complexes). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-tert-butyl-3-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and specialty chemicals.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

    Biological Studies: It can be employed in biological studies to investigate its effects on various biological pathways and systems.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and selectivity, while the pyrazole ring can contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

1-tert-butyl-3-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-tert-butyl-3-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxylic acid: This compound has an additional fluorine atom on the phenyl ring, which can influence its chemical properties and biological activity.

    1-tert-butyl-3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid:

    1-tert-butyl-3-(2-trifluoromethylphenyl)-1H-pyrazole-4-carboxylic acid: The trifluoromethyl group can impart different electronic and steric effects compared to the difluorophenyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-tert-butyl-3-(2,4-difluorophenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O2/c1-14(2,3)18-7-10(13(19)20)12(17-18)9-5-4-8(15)6-11(9)16/h4-7H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNKVPOLGOGWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)C2=C(C=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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